molecular formula C13H15F2NO2S B2947969 3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE CAS No. 1448074-72-3

3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE

Cat. No.: B2947969
CAS No.: 1448074-72-3
M. Wt: 287.32
InChI Key: QVGPNIRKONHCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-[(3-methoxythiolan-3-yl)methyl]benzamide is a benzamide derivative featuring a 3,4-difluorinated aromatic ring and a unique N-substituent: a methyl group attached to a 3-methoxythiolan (tetrahydrothiophene) ring. Limited analytical data are available for this compound, as it is marketed as a rare research chemical without purity or spectral characterization .

Properties

IUPAC Name

3,4-difluoro-N-[(3-methoxythiolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2S/c1-18-13(4-5-19-8-13)7-16-12(17)9-2-3-10(14)11(15)6-9/h2-3,6H,4-5,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGPNIRKONHCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-difluorobenzoyl chloride with 3-methoxythiolan-3-ylmethanamine under controlled conditions to form the desired benzamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamide derivatives .

Scientific Research Applications

3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Limitations

  • Substituent Effects : Fluorine’s electron-withdrawing nature may enhance the target compound’s stability but reduce reactivity compared to chlorine or sulfonamide groups in analogs like LMM5 .
  • Bioactivity Gaps: No data are available for the target compound’s biological activity, unlike well-characterized analogs such as AH-7921 (opioid) or flutolanil (fungicide) .
  • Potential Applications: Structural similarities to pesticidal benzamides (e.g., flutolanil) suggest possible agrochemical uses, while the N-heterocycle could align with medicinal chemistry targets .

Biological Activity

3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE is a synthetic compound that belongs to the class of benzamide derivatives, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H22F2N2O2S, with a molecular weight of approximately 338.41 g/mol. The compound features a difluorobenzamide moiety linked to a methoxythiolan group, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that benzamide derivatives exhibit antimicrobial activities. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, the compound's structural components may enhance its ability to penetrate bacterial cell walls and disrupt metabolic processes.

Anticancer Activity

Benzamide derivatives have been explored for their anticancer potential. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth. Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)10.5Apoptosis induction
A549 (Lung)12.0Cell cycle arrest
H1975 (Lung)8.7Inhibition of EGFR signaling

Neuroprotective Effects

There is emerging evidence that certain benzamide derivatives may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, it may protect cells from oxidative damage.

Case Studies

A recent study explored the effects of various benzamide derivatives on breast cancer cell lines. The results indicated that compounds structurally related to this compound significantly reduced cell viability and induced apoptosis at micromolar concentrations .

Another investigation focused on the antimicrobial properties of similar compounds, revealing effective inhibition against Gram-positive and Gram-negative bacteria . These findings underscore the potential versatility of this compound in therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.